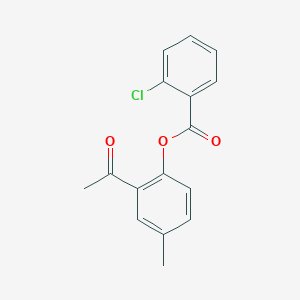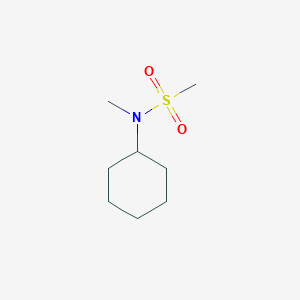
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPIF and is a derivative of furan-2-carboxylic acid. DPIF is a white crystalline solid that is soluble in polar solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of DPIF is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DPIF has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. However, the biochemical and physiological effects of DPIF are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
DPIF is a versatile reagent that can be used in a variety of lab experiments. Its high solubility in polar solvents makes it easy to handle and use in various reactions. However, DPIF is a relatively expensive reagent, which can limit its use in certain experiments.
List as Many
Orientations Futures
As Possible:
1. Investigating the mechanism of action of DPIF in cancer cells
2. Studying the potential use of DPIF as an anti-inflammatory agent
3. Developing new synthetic methods for the production of DPIF
4. Studying the potential use of DPIF as a photosensitizer in solar cells
5. Investigating the potential use of DPIF as a building block for the synthesis of new materials and polymers
6. Studying the pharmacokinetics and pharmacodynamics of DPIF in vivo
7. Investigating the potential use of DPIF in combination with other anticancer agents
8. Developing new DPIF derivatives with improved anticancer activity and selectivity.
Méthodes De Synthèse
DPIF can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propylamine in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propyl isocyanate. Both methods result in the formation of DPIF with high yields.
Applications De Recherche Scientifique
DPIF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DPIF has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use as a photosensitizer in solar cells.
Propriétés
Nom du produit |
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate |
|---|---|
Formule moléculaire |
C16H13NO5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2 |
Clé InChI |
DVWLPDVXSCWIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)





![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
